Zaltoprofen-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

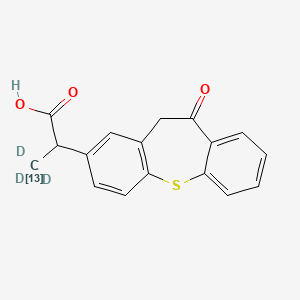

Structure

3D Structure

Properties

Molecular Formula |

C17H14O3S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |

InChI |

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |

InChI Key |

MUXFZBHBYYYLTH-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Zaltoprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a feasible synthetic pathway for Zaltoprofen-13C,d3, an isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen. It further outlines the analytical methodologies crucial for determining the isotopic purity of the final compound. This guide is intended to provide a comprehensive resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and other applications where stable isotope-labeled internal standards are essential.

Introduction

Zaltoprofen is a preferential cyclooxygenase-2 (COX-2) inhibitor used for its analgesic and anti-inflammatory properties.[1] Stable isotope-labeled versions of pharmaceutical compounds, such as this compound, are invaluable tools in drug development.[1][2] They serve as internal standards in quantitative bioanalytical assays, enabling precise and accurate measurements of the drug and its metabolites in biological matrices. The incorporation of a heavy isotope, such as carbon-13 (¹³C) and deuterium (d), provides a distinct mass signature detectable by mass spectrometry without significantly altering the compound's chemical properties.[3]

This guide proposes a synthetic route for this compound and provides a detailed overview of the analytical techniques required to ascertain its isotopic purity.

Proposed Synthesis of this compound

A potential retrosynthetic analysis suggests that the ¹³C and three deuterium atoms can be incorporated into the propionic acid side chain. A feasible approach would utilize a labeled 2-bromopropionic acid derivative.

Key Labeled Starting Material: 2-Bromopropionic-2-¹³C-3,3,3-d3 acid.

The synthesis can be envisioned to proceed through the following key steps, as illustrated in the workflow diagram below:

-

Synthesis of the Dibenzothiepinone Core: A common route to the core structure of Zaltoprofen, 10,11-dihydrodibenzo[b,f]thiepin-10-one, involves the intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid or related compounds.[4][6]

-

Introduction of the Labeled Side Chain: The labeled propionic acid side chain can be introduced onto the dibenzothiepinone core via a Friedel-Crafts acylation or a similar reaction using the labeled 2-bromopropionic-2-¹³C-3,3,3-d3 acid or its corresponding acid chloride.

A generalized reaction scheme is presented below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, the following general experimental methodologies can be adapted from known procedures for the synthesis of Zaltoprofen.[6][7]

General Procedure for Friedel-Crafts Acylation:

-

Reaction Setup: To a solution of the dibenzothiepinone core in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at a controlled temperature (e.g., 0-5 °C).

-

Addition of Labeled Reagent: A solution of 2-bromopropionic-2-¹³C-3,3,3-d3 acyl chloride (prepared from the corresponding acid) in the same solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Isotopic Purity Determination

The determination of isotopic purity is a critical step to ensure the quality of the labeled compound for its intended use as an internal standard. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining isotopic enrichment.[9][10][11] By comparing the mass spectra of the labeled compound with its unlabeled analog, the percentage of molecules containing the heavy isotopes can be calculated.

Experimental Protocol for Isotopic Purity by MS:

-

Sample Preparation: Prepare solutions of both this compound and unlabeled Zaltoprofen at a known concentration.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to obtain the mass spectra of both samples.

-

Data Acquisition: Acquire the mass spectra over a relevant m/z range that includes the molecular ion peaks of both the labeled and unlabeled compounds.

-

Data Analysis:

-

Determine the relative intensities of the isotopic peaks in the mass spectrum of the unlabeled Zaltoprofen to account for the natural abundance of isotopes.

-

In the mass spectrum of this compound, identify the molecular ion peak corresponding to the labeled molecule (M+4) and any peaks corresponding to incompletely labeled species (M+1, M+2, M+3) or unlabeled compound (M).

-

Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species to the sum of the peak areas of all isotopic species.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, can provide information about the position and extent of isotopic labeling. While ¹H NMR can be used to assess the incorporation of deuterium, ¹³C NMR is essential for confirming the position of the ¹³C label.

Experimental Protocol for Isotopic Purity by NMR:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl protons of the propionic acid side chain will indicate successful deuteration.

-

-

¹³C NMR Analysis:

-

Acquire a quantitative ¹³C NMR spectrum.

-

The signal corresponding to the carbon at the C2 position of the propionic acid side chain will be significantly enhanced and may show coupling to deuterium, confirming the position of the ¹³C label.

-

The isotopic enrichment can be estimated by comparing the integral of the labeled carbon signal to the integrals of other carbon signals in the molecule, taking into account relaxation times for quantitative analysis.

-

Data Presentation

The quantitative data regarding the isotopic purity of a synthesized batch of this compound should be summarized in a clear and concise table.

| Analytical Method | Parameter Measured | Result |

| Mass Spectrometry | Isotopic Enrichment of ¹³C | >99% |

| Isotopic Enrichment of d₃ | >98% | |

| Chemical Purity | >99% | |

| ¹H NMR Spectroscopy | Deuterium Incorporation at methyl group | Consistent with >98% deuteration |

| ¹³C NMR Spectroscopy | ¹³C Incorporation at C2 of propionate | Confirmed |

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of the isotopic purity of synthesized this compound.

Caption: Workflow for isotopic purity assessment of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic strategy, based on established chemical principles, offers a viable route to this important analytical standard. The detailed analytical protocols for mass spectrometry and NMR spectroscopy are essential for ensuring the high isotopic and chemical purity required for its application in demanding research and development settings. Adherence to these rigorous analytical practices is paramount for the generation of reliable data in pharmacokinetic and metabolic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. CN105218514A - The preparation method of Zaltoprofen - Google Patents [patents.google.com]

- 5. CN101812049A - Method for preparing zaltoprofen - Google Patents [patents.google.com]

- 6. EP2842952A1 - Method for producing zaltoprofen and derivative thereof - Google Patents [patents.google.com]

- 7. KR100898099B1 - Preparation method of zaltoprofen - Google Patents [patents.google.com]

- 8. Synthesis routes of Zaltoprofen [benchchem.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the isotope enrichment of one or a mixture of two stable labelled tracers of the same compound using the complete isotopomer distribution of an ion fragment; theory and application to in vivo human tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Zaltoprofen and its Isotopically Labeled Analog, Zaltoprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with a unique dual mechanism of action that distinguishes it from many other drugs in its class. It not only preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, but also exerts analgesic effects by modulating the bradykinin B2 receptor signaling pathway. This technical guide provides a detailed exploration of these mechanisms, supported by quantitative data and experimental methodologies. The isotopically labeled form, Zaltoprofen-13C,d3, is also discussed, clarifying its role as an internal standard for analytical and research purposes, with a mechanism of action identical to that of the parent compound.

Introduction to Zaltoprofen

Zaltoprofen, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a propionic acid derivative NSAID.[1] It is clinically used for the treatment of various inflammatory and painful conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.[2] Its efficacy is attributed to its ability to suppress the production of prostaglandins and to interfere with bradykinin-induced nociception.

This compound is a stable isotope-labeled version of Zaltoprofen, incorporating carbon-13 and deuterium atoms. This labeling does not alter the pharmacological properties of the molecule. Instead, it serves as a crucial tool in bioanalytical assays, such as mass spectrometry, to ensure accurate quantification of Zaltoprofen in biological matrices by acting as an internal standard.[3]

Mechanism of Action: A Dual Approach

Zaltoprofen's therapeutic effects are primarily achieved through two distinct, yet complementary, mechanisms: preferential inhibition of the COX-2 enzyme and modulation of the bradykinin B2 receptor signaling pathway.

Preferential Inhibition of Cyclooxygenase-2 (COX-2)

Like other NSAIDs, Zaltoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is a primary mediator of pain and inflammatory responses.[2]

Zaltoprofen exhibits preferential inhibition of COX-2 over COX-1.[4] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Quantitative Data: In Vitro COX Inhibition

| Compound | Target | IC50 (μM) |

| Zaltoprofen | COX-1 | 1.3[4] |

| Zaltoprofen | COX-2 | 0.34[4] |

Modulation of the Bradykinin B2 Receptor Signaling Pathway

A distinguishing feature of Zaltoprofen is its ability to inhibit pain responses induced by bradykinin, a potent inflammatory mediator.[2] Bradykinin exerts its effects by binding to B1 and B2 receptors. Zaltoprofen specifically interferes with the B2 receptor-mediated pathway in primary sensory neurons.[2]

Interestingly, studies have shown that Zaltoprofen does not directly bind to and block the bradykinin B1 or B2 receptors.[2] Instead, it inhibits the downstream signaling cascade initiated by bradykinin binding to the B2 receptor. A key step in this cascade is the increase in intracellular calcium concentration ([Ca2+]i). Zaltoprofen has been demonstrated to completely inhibit the bradykinin-induced increase in [Ca2+]i in dorsal root ganglion cells, even in the absence of extracellular calcium, suggesting an effect on calcium release from intracellular stores.[2]

This inhibition of the bradykinin pathway provides an additional analgesic mechanism that is independent of prostaglandin synthesis inhibition.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating Zaltoprofen's activity.

Zaltoprofen's Dual Mechanism of Action

References

- 1. ovid.com [ovid.com]

- 2. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSAID zaltoprofen possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zaltoprofen inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Certificate of Analysis for Zaltoprofen-13C,d3: An In-Depth Technical Whitepaper

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a specific batch of a chemical compound.[1][2][3][4] When working with isotopically labeled internal standards like Zaltoprofen-13C,d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound.

General Product Information

This initial section of the CoA provides fundamental identification and traceability information for the specific product batch.[4][5]

| Parameter | Description | Typical Data |

| Product Name | This compound | The common chemical name including isotopic labels. |

| Catalogue Number | Z-025008[6] | A unique identifier assigned by the supplier. |

| CAS Number | N/A | A CAS number may not be assigned to this specific isotopologue. |

| Lot / Batch Number | [Specific Alphanumeric Code] | A unique code for the specific production batch, ensuring traceability.[5] |

| Chemical Formula | C₁₆¹³CH₁₁D₃O₃S[6] | The elemental composition, indicating one ¹³C and three deuterium (D) atoms. |

| Molecular Weight | 302.37[6] | The mass of the molecule, adjusted for the heavier isotopes. |

| Appearance | White to Off-White Solid | A visual description of the physical state. |

| Solubility | Soluble in DMSO, Methanol[7] | Solvents in which the compound can be dissolved for analysis. |

| Storage Condition | Store at 2–8°C, protect from light and moisture.[8] | Recommended conditions to ensure long-term stability. |

Quantitative Analytical Data

This is the core section of the CoA, presenting the empirical results from various analytical tests against pre-defined specifications.[3]

Table 2.1: Identity, Purity, and Isotopic Enrichment

| Test | Method | Specification | Result |

|---|---|---|---|

| Chemical Purity | HPLC | ≥ 98.0% | 99.7% |

| ¹H-NMR Spectroscopy | NMR | Conforms to structure[7] | Consistent with the predicted structure of Zaltoprofen, showing the absence of a proton signal for the methyl group. |

| Mass Spectrometry | ESI-MS | Conforms to structure | Consistent with the expected molecular weight for the labeled compound. |

| Isotopic Purity (D) | Mass Spectrometry | ≥ 98 atom % D | 99.5 atom % D |

| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C |

Experimental Protocols

This section details the methodologies used to obtain the results presented in the analytical data section.

This method is used to separate this compound from any impurities and quantify its purity based on the area of its corresponding peak in the chromatogram.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : Diamonsil C18 (4.6 mm x 150 mm, 5 µm) or equivalent reverse-phase column.[9][10]

-

Mobile Phase : A mixture of Acetonitrile and 0.1% v/v Acetic Acid in water (e.g., in a 95:5 v/v ratio).[11]

-

Procedure : A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The purity is calculated by comparing the area of the main Zaltoprofen peak to the total area of all detected peaks.

Mass spectrometry confirms the molecular weight of the isotopically labeled compound and determines the extent and location of the isotopic labeling.

-

Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Ionization : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[12][13]

-

Procedure for Identity : The instrument measures the mass-to-charge ratio (m/z) of the parent ion. The result must match the theoretical mass of this compound (302.37).

-

Procedure for Isotopic Enrichment : High-resolution mass spectrometry is used to analyze the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled, and fully labeled (M+4) species are measured. The isotopic purity is calculated from the ratio of the desired labeled ion to the sum of all relevant isotopic ions.

¹H-NMR spectroscopy is used to confirm the overall chemical structure and verify the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent : Deuterated solvent such as DMSO-d₆ or Chloroform-d.

-

Procedure : A spectrum is acquired and compared to the known spectrum of unlabeled Zaltoprofen. The key confirmation for this compound is the significant reduction or complete absence of the proton signal corresponding to the methyl group on the propionic acid side chain, confirming successful deuteration (d3). The remaining signals should be consistent with the rest of the Zaltoprofen structure.

Mandatory Visualizations

Caption: A logical workflow illustrating the key stages of quality control testing and approval for the generation of a CoA.

Caption: The chemical structure of Zaltoprofen with highlighted positions for the Carbon-13 and Deuterium (d3) isotopic labels.

References

- 1. chemicalsuppliers.co.za [chemicalsuppliers.co.za]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. abmole.com [abmole.com]

- 8. clinivex.com [clinivex.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Zaltoprofen and Its Related Substances in Zaltoprofen Tabets by HPLC [journal11.magtechjournal.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers of Zaltoprofen-13C,d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers offering Zaltoprofen-13C,d3, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality labeled compounds for their research needs, with a focus on pharmacokinetic and metabolic studies.

Introduction to Zaltoprofen and its Isotopically Labeled Analog

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2.[1] Stable isotope-labeled versions of pharmaceutical compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, allowing for precise quantification by mass spectrometry, even in complex biological matrices, without altering the compound's fundamental chemical properties.

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers identified for this compound and related isotopically labeled analogs. While efforts have been made to gather comprehensive data, researchers are advised to contact the suppliers directly for the most current product specifications and availability.

| Supplier | Product Name | Catalog Number | Molecular Formula | Purity | Isotopic Enrichment | Available Quantities |

| Axios Research | Zaltoprofen-13C-d3 | AR-Z01022 | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |

| MedchemExpress | This compound | HY-B0619S1 | Not specified | >98% | Not specified | 1 mg, 5 mg |

| TLC Pharmaceutical Standards | Zaltoprofen-13C-d3 | Z-025008 | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |

| Standardpharm Co., Ltd. | Zaltoprofen-13C-d3 | RM1560Z13C | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |

| Clinivex | Zaltoprofen Impurity 1-13C-d3 | RCLS3C53418 | C₁₅¹³CH₁₁D₃OS | Inquire | Inquire | Inquire |

Experimental Protocols: A General Workflow

While specific experimental protocols are highly dependent on the research question and the analytical instrumentation, the following provides a general workflow for the use of this compound as an internal standard in a typical pharmacokinetic study using liquid chromatography-mass spectrometry (LC-MS).

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of Zaltoprofen and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store these solutions at an appropriate temperature (e.g., -20°C) to ensure stability.

-

Working Solutions: Prepare serial dilutions of the Zaltoprofen stock solution to create calibration standards. A working solution of the internal standard (this compound) should also be prepared at a concentration that yields a consistent and robust signal in the mass spectrometer.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances. A common method is protein precipitation.

-

To a 100 µL aliquot of the biological sample, add a fixed volume (e.g., 10 µL) of the this compound working solution.

-

Add a protein precipitating agent, such as three volumes of cold acetonitrile.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at a high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable reverse-phase HPLC or UHPLC column to separate Zaltoprofen from other components in the sample extract. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zaltoprofen and this compound should be optimized for maximum sensitivity and specificity.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte (Zaltoprofen) to the internal standard (this compound) against the known concentrations of the calibration standards.

-

Determine the concentration of Zaltoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the procurement and application of this compound.

Caption: Procurement Workflow for Research-Grade this compound.

Caption: General Experimental Workflow for a Pharmacokinetic Study.

Conclusion

The availability of high-quality, isotopically labeled internal standards like this compound is paramount for the accurate and precise quantification of Zaltoprofen in biological samples. This guide provides a starting point for researchers to identify and procure this critical reagent. It is strongly recommended to engage directly with the suppliers to obtain detailed specifications and to develop and validate robust analytical methods tailored to the specific research application.

References

An In-depth Technical Guide on the Solubility of Zaltoprofen-13C,d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Data

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is classified as a BCS Class-II drug, indicating low solubility and high permeability.[1][2] Enhancing its solubility is a key consideration for its formulation and bioavailability. The isotopically labeled Zaltoprofen-13C,d3 is primarily used as an internal standard in pharmacokinetic studies. Its solubility profile is critical for the preparation of stock solutions and calibration standards.

Quantitative Solubility Data

The following table summarizes the known solubility of Zaltoprofen in various organic solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~25 |

| Dimethyl sulfoxide (DMSO) | ~16 |

| Ethanol | ~11 |

| Acetone | Freely Soluble |

| Chloroform | Freely Soluble |

| Methanol | Soluble |

| Ethanol | Slightly Soluble |

| Benzene | Slightly Soluble |

| Cyclohexene | Partially Insoluble |

| Water | Practically Insoluble (0.028 mg/mL)[3] |

Table 1: Solubility of Zaltoprofen in various solvents. Data compiled from multiple sources.[3][4][5]

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a compound like this compound is the saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Ethanol, DMSO, Acetonitrile)

-

Volumetric flasks

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The amount of compound added should be more than what is expected to dissolve to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.[1]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6][7] The absorption maxima for Zaltoprofen have been reported at approximately 243.5 nm and 338.0 nm.[5]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While Zaltoprofen's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, there are no specific signaling pathways uniquely associated with its isotopically labeled form, this compound.[8][9] The primary role of this compound is as an internal standard in analytical chemistry, where its chemical and biological behavior is assumed to be identical to the unlabeled compound. Therefore, a diagram illustrating a signaling pathway is not directly relevant to the core topic of its solubility.

The logical relationship in the context of this guide is the workflow for determining solubility, as visualized above. This workflow follows a logical progression from sample preparation to analysis and final calculation, which is a fundamental process in pharmaceutical and chemical research.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scribd.com [scribd.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of Zaltoprofen and Its Related Substances in Zaltoprofen Tabets by HPLC [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]

Navigating the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques central to the use of isotopic labeling in drug metabolism and pharmacokinetic (DMPK) studies. By tracing the journey of a drug through the body, isotopic labeling offers invaluable insights into its absorption, distribution, metabolism, and excretion (ADME), forming the bedrock of modern drug development and regulatory submission.

Core Principles of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the incorporation of "heavy" or radioactive isotopes into a drug molecule, creating a tracer that is chemically identical to the parent drug but distinguishable by analytical instruments. This allows researchers to track the fate of the drug and its metabolites in complex biological matrices.[1][2]

There are two main types of isotopes used in these studies:

-

Stable Isotopes: These are non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), that are heavier than their naturally abundant counterparts.[1] Their primary advantage is safety, as they do not pose a radiation risk, making them suitable for studies in humans, including vulnerable populations.[3] Detection is typically achieved using high-resolution mass spectrometry (MS), which can differentiate the mass difference between the labeled and unlabeled compounds.[2]

-

Radioisotopes: These isotopes, most commonly carbon-14 (¹⁴C) and tritium (³H), are radioactive and emit radiation that can be detected and quantified.[4] Radiolabeling, particularly with ¹⁴C, is considered the gold standard for quantitative mass balance studies due to the ability to track all drug-related material.[5][6]

The choice of isotope and the position of the label within the molecule are critical for a successful study. The label should be placed in a metabolically stable position to avoid its loss during biotransformation.

Key Experimental Protocols

A variety of in vivo and in vitro experiments are employed to fully characterize the metabolic profile of a drug candidate.

In Vivo Human Mass Balance Studies

Human mass balance studies are crucial for understanding the overall disposition of a drug.[6] The primary objective is to account for the total administered dose and determine the routes and rates of excretion.[4]

A typical protocol for a human mass balance study using a ¹⁴C-labeled drug is as follows:

-

Subject Selection and Dosing: A small cohort of healthy male volunteers is typically recruited.[7] Following a baseline period, a single oral dose of the investigational drug, containing a known amount of ¹⁴C-labeled compound, is administered.[5]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a period sufficient to ensure recovery of at least 90% of the administered radioactive dose.[7][8] Sample collection often continues until the radioactivity recovered in excreta is less than 1% of the dose over a 24-hour period on two consecutive days.[7]

-

Sample Analysis:

-

Total Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, and homogenized feces) is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[9] AMS offers higher sensitivity, allowing for the use of microdoses of the radiolabeled drug.[5]

-

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent drug and its metabolites.[9] The presence of the radiolabel aids in distinguishing drug-related material from endogenous compounds.

-

-

Data Analysis: The data is used to calculate pharmacokinetic parameters for total radioactivity and the parent drug, determine the cumulative percentage of the dose recovered in urine and feces, and quantify the relative abundance of each metabolite.[8]

In Vitro Metabolite Identification

In vitro studies using human-derived systems are essential for identifying potential metabolic pathways and for cross-species comparisons.[10]

A general protocol for in vitro metabolite identification using liver microsomes is as follows:

-

Incubation: The isotopically labeled drug is incubated with pooled human liver microsomes in the presence of necessary cofactors, such as NADPH.[11] Control incubations without the cofactor are also performed.

-

Reaction Quenching: After a specific incubation time, the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[11]

-

Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the drug and its metabolites, is then transferred to a new tube and often evaporated to dryness before being reconstituted in a solvent compatible with the analytical method.[11]

-

LC-MS/MS Analysis: The reconstituted samples are injected into an LC-MS/MS system for the separation and identification of metabolites. The mass shift between the parent drug and its metabolites, along with fragmentation patterns, helps in structural elucidation.

Sample Preparation for LC-MS Analysis

Proper sample preparation is critical for obtaining high-quality data from LC-MS analysis. The goal is to remove interfering substances from the biological matrix while efficiently extracting the analytes of interest.

Detailed Protocol for Plasma Sample Preparation (Protein Precipitation):

-

Thaw and Vortex: Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.[12]

-

Add Internal Standard: Spike the plasma sample with an isotopically labeled internal standard. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.

-

Protein Precipitation: Add three to four volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.[13]

-

Vortex and Centrifuge: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[14] Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[14]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[12] Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS system.

Detailed Protocol for Urine Sample Preparation (Dilute-and-Shoot):

-

Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at a moderate speed (e.g., 2,000 x g) for 5-10 minutes to pellet any particulate matter.[15]

-

Add Internal Standard: Spike the urine supernatant with an isotopically labeled internal standard.

-

Dilution: Dilute the urine sample with a suitable solvent, often the initial mobile phase of the LC method.[13] A dilution factor of 2 to 10 is common.

-

Vortex: Vortex the diluted sample to ensure thorough mixing.

-

Analysis: The diluted sample can be directly injected into the LC-MS system. For some applications, a filtration step may be included before injection.

Data Presentation and Interpretation

The quantitative data generated from isotopic labeling studies are typically summarized in tables to facilitate comparison and interpretation.

Quantitative Data Summary

Table 1: Mass Balance Recovery of a Hypothetical ¹⁴C-Labeled Drug in Humans Following a Single Oral Dose

| Excretion Route | Mean Cumulative Recovery (% of Administered Dose) |

| Urine | 65.4 |

| Feces | 28.1 |

| Total Recovery | 93.5 |

This table provides a clear summary of the primary routes of elimination for the drug and its metabolites.[8]

Table 2: Mean Pharmacokinetic Parameters of a Hypothetical Drug and its Labeled Analog in Human Plasma

| Parameter | Unlabeled Drug | ¹³C-Labeled Drug |

| Cmax (ng/mL) | 150.2 | 151.5 |

| Tmax (hr) | 1.5 | 1.5 |

| AUC₀-inf (ng*hr/mL) | 850.7 | 855.2 |

| t₁/₂ (hr) | 6.2 | 6.3 |

This table demonstrates the pharmacokinetic equivalence of the labeled and unlabeled drug, a crucial validation step.[3][16]

Table 3: Relative Abundance of a Hypothetical Drug and its Metabolites in Human Plasma (0-24h AUC)

| Analyte | % of Total Drug-Related Exposure |

| Parent Drug | 45.2 |

| Metabolite M1 (Oxidation) | 25.8 |

| Metabolite M2 (Glucuronide) | 18.5 |

| Other Minor Metabolites | 10.5 |

This table quantifies the contribution of each metabolite to the total systemic exposure of drug-related material.

Visualization of Pathways and Workflows

Visual diagrams are essential for representing the complex processes involved in drug metabolism studies.

Signaling Pathway: Cytochrome P450-Mediated Metabolism

The following diagram illustrates a simplified metabolic pathway for a hypothetical drug that undergoes oxidation followed by glucuronidation, common reactions catalyzed by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.

Caption: A simplified metabolic pathway of a drug.

Experimental Workflow: Human ADME Study

This diagram outlines the key stages of a typical human ADME study using an isotopically labeled drug.

Caption: Workflow of a human ADME study.

Conclusion

Isotopic labeling is an indispensable tool in modern drug development, providing critical data on the metabolic fate of new chemical entities. A thorough understanding of the principles, meticulous execution of experimental protocols, and careful interpretation of the resulting data are paramount for a successful drug development program. This guide provides a foundational framework for researchers and scientists to effectively utilize isotopic labeling in their drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. scitechnol.com [scitechnol.com]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allucent.com [allucent.com]

- 5. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qps.com [qps.com]

- 7. fda.gov [fda.gov]

- 8. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qps.com [qps.com]

- 10. bioivt.com [bioivt.com]

- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]

- 16. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Zaltoprofen-13C,d3 for Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, making it a subject of significant interest in pain and inflammation research.[1][2] Accurate identification and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetics, efficacy, and safety profile. The use of stable isotope-labeled internal standards, such as Zaltoprofen-13C,d3, is the gold standard for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the application of this compound for metabolite identification, complete with experimental protocols and data presentation.

Zaltoprofen Metabolism

Zaltoprofen is extensively metabolized in humans, primarily through oxidation and conjugation pathways. The major enzymes responsible for its metabolism are Cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][4][5]

The primary metabolic transformations include sulphoxidation and hydroxylation.[3][4] The main identified metabolites in humans are:

-

Zaltoprofen S-oxide (M-2)

-

10-hydroxy-zaltoprofen (M-3)

-

S-oxide-10-hydroxy-zaltoprofen (M-5) [3]

Following oral administration, a significant portion of the drug is excreted in the urine as conjugated metabolites.[3]

Quantitative Data on Zaltoprofen and its Metabolites

The following table summarizes the available quantitative data on the excretion of Zaltoprofen and its metabolites in humans after oral administration.

| Analyte | Matrix | Percentage of Administered Dose | Notes |

| Unchanged Zaltoprofen | Urine | 3% | [3] |

| Conjugated Metabolites | Urine | 62% | [3] |

| Zaltoprofen S-oxide (M-2) Conjugate | Urine | < 10% | [3] |

| 10-hydroxy-zaltoprofen (M-3) Conjugate | Urine | < 10% | [3] |

Experimental Protocols

This section outlines a representative experimental protocol for the quantification of Zaltoprofen and its major metabolites, Zaltoprofen S-oxide and 10-hydroxy-zaltoprofen, in human plasma using this compound as an internal standard. This protocol is based on established methods for Zaltoprofen quantification and general principles of metabolite analysis using stable isotope dilution mass spectrometry.

Materials and Reagents

-

Zaltoprofen reference standard

-

Zaltoprofen S-oxide reference standard

-

10-hydroxy-zaltoprofen reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

Sample Preparation

-

Spiking: Spike 100 µL of human plasma with the appropriate concentrations of Zaltoprofen, Zaltoprofen S-oxide, and 10-hydroxy-zaltoprofen for calibration curve and quality control samples.

-

Internal Standard Addition: Add 10 µL of this compound solution (at a fixed concentration) to all samples, including blanks, calibration standards, and unknown samples.

-

Protein Precipitation: Add 300 µL of acetonitrile to each plasma sample.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analytes and metabolites |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zaltoprofen | 299.1 | 253.1 |

| Zaltoprofen S-oxide (M-2) | 315.1 | 269.1 |

| 10-hydroxy-zaltoprofen (M-3) | 315.1 | 269.1 |

| This compound (IS) | 303.1 | 257.1 |

Note: The MRM transitions for the metabolites are predicted and may require optimization.

Signaling Pathways and Mechanism of Action

Zaltoprofen exerts its anti-inflammatory and analgesic effects through a dual mechanism: inhibition of cyclooxygenase-2 (COX-2) and modulation of the bradykinin B2 receptor signaling pathway.

Zaltoprofen Metabolism and Bioactivation

The metabolism of Zaltoprofen is a critical step in its clearance and can lead to the formation of active metabolites. The following diagram illustrates the primary metabolic pathway.

COX-2 Inhibition Pathway

Zaltoprofen is a preferential inhibitor of COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1] By inhibiting COX-2, Zaltoprofen reduces the production of prostaglandin E2 (PGE2), thereby alleviating inflammatory symptoms.

Bradykinin B2 Receptor Signaling Pathway

In addition to COX-2 inhibition, Zaltoprofen uniquely interferes with the bradykinin B2 receptor-mediated pain pathway.[2][6][7] Bradykinin is a potent pain-producing substance that acts on B2 receptors on sensory neurons. Zaltoprofen has been shown to inhibit the intracellular signaling cascade initiated by bradykinin binding to the B2 receptor, without directly blocking the receptor itself.[6][8] This leads to a reduction in the sensitization of nociceptors and subsequent pain transmission.

Conclusion

The use of this compound as an internal standard provides the necessary accuracy and precision for the reliable quantification of Zaltoprofen and its metabolites in biological matrices. A thorough understanding of its metabolic pathways and dual mechanism of action is essential for researchers and drug development professionals. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into the pharmacology of Zaltoprofen.

References

- 1. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zaltoprofen inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSAID zaltoprofen possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Stable Isotopes in Modern Pharmacokinetic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has emerged as a cornerstone of modern pharmacokinetic analysis, offering unparalleled precision, safety, and depth of insight into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotopes in drug development. It details experimental protocols for the bioanalysis of isotope-labeled compounds, presents quantitative data on the advantages of this approach, and illustrates key workflows and metabolic pathways through detailed diagrams. By leveraging the power of stable isotope tracers, researchers can enhance the quality of pharmacokinetic data, reduce inter-individual variability, and accelerate the drug development pipeline.

Introduction: The Paradigm Shift from Radioactive to Stable Isotopes

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical information on how a potential therapeutic agent interacts with a biological system.[1] Traditionally, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) were the tracers of choice for these studies. However, their use is associated with safety concerns, regulatory hurdles, and limitations in human studies.[2]

Stable isotope labeling (SIL) has revolutionized the field by providing a safe and effective alternative.[3] Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and possess the same chemical properties as their more abundant counterparts.[4] Their key distinction is a difference in mass, which allows them to be differentiated and quantified by mass spectrometry (MS).[1] This fundamental principle enables precise tracking of a drug molecule and its metabolites through a biological system without altering its inherent pharmacological properties.[4]

The advantages of using stable isotopes in pharmacokinetic analysis are manifold:

-

Enhanced Safety: The non-radioactive nature of stable isotopes makes them ideal for use in human studies, including those involving vulnerable populations such as children and pregnant women.[4]

-

Improved Data Quality: The use of stable isotope-labeled internal standards (SIL-IS) in bioanalytical methods significantly improves accuracy and precision by correcting for variations in sample preparation and matrix effects.[5]

-

Reduced Biological Variability: Co-administration of a stable isotope-labeled drug with its non-labeled counterpart allows each subject to act as their own control, dramatically reducing inter-individual variability and, consequently, the required sample size for bioequivalence and bioavailability studies.[2][6]

-

Versatility in Application: Stable isotopes are employed in a wide range of pharmacokinetic studies, from early-stage drug metabolism and disposition (ADME) investigations to pivotal clinical trials.[7]

Core Methodologies and Experimental Protocols

The successful application of stable isotopes in pharmacokinetic analysis hinges on robust experimental design and validated bioanalytical methods. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS) or, more commonly, tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4]

Strategic Isotope Labeling

The choice of isotope and its position within the drug molecule are critical for a successful study.

-

Choice of Isotope:

-

Deuterium (²H): Often synthetically more accessible and cost-effective. However, the C-²H bond is stronger than the C-¹H bond, which can sometimes lead to a "kinetic isotope effect," altering the rate of metabolism and potentially the pharmacokinetic profile of the drug.[8]

-

Carbon-13 (¹³C): Generally considered the gold standard as it is less likely to exhibit a kinetic isotope effect and provides a more stable label. The synthesis of ¹³C-labeled compounds can be more complex and expensive.[9]

-

Nitrogen-15 (¹⁵N): A useful alternative when the drug molecule contains nitrogen atoms in metabolically stable positions.

-

-

Labeling Position: The stable isotope label should be placed in a metabolically stable position to prevent its loss during biotransformation.[10] Placing the label on a part of the molecule that is cleaved during metabolism can be a deliberate strategy to trace the fate of specific fragments.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled compounds.

Detailed Experimental Protocol: Bioanalysis of Plasma Samples

This protocol provides a more detailed breakdown of the steps involved in the analysis of plasma samples containing a stable isotope-labeled drug and its unlabeled counterpart.

-

Sample Collection and Handling:

-

Collect whole blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, aliquot a specific volume of plasma (e.g., 100 µL).

-

Add a precise volume of the stable isotope-labeled internal standard (SIL-IS) solution in an organic solvent (e.g., 10 µL of a 1 µg/mL solution in methanol). The SIL-IS is a version of the analyte labeled with stable isotopes.

-

Add a larger volume of a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume of the supernatant (e.g., 5-10 µL) onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and its metabolites from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or deprotonated molecule) of the analyte and its SIL-IS in the first quadrupole, fragmenting them in the collision cell, and detecting specific product ions in the third quadrupole. This highly selective detection method minimizes interferences.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the SIL-IS from the resulting chromatograms.

-

Calculate the ratio of the analyte peak area to the SIL-IS peak area.

-

Generate a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of the analyte and a constant concentration of the SIL-IS) and plotting the peak area ratio against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation:

Quantitative Advantages of Stable Isotope Labeling

The use of stable isotopes, particularly in a "microtracer" or co-administration study design, provides significant quantitative advantages, most notably in the reduction of pharmacokinetic variability and the required sample size for clinical trials.

| Parameter | Traditional Approach (Separate Dosing Groups) | Stable Isotope Co-administration Approach | Quantitative Improvement | Reference |

| Within-Subject Variability (CVw) | 50% | ~15% (assuming 0.95 correlation) | 70% Reduction in Variability | [2][6] |

| Required Sample Size (for 90% power) | 98 subjects | 10 subjects | 90% Reduction in Sample Size | [2][6] |

| Coefficient of Variation (CV) in a Dog Study | 79.9% | 6.3% | Significant Reduction in Variability | [2][6] |

Table 1: Quantitative comparison of traditional pharmacokinetic study designs versus the stable isotope co-administration approach.

Elucidating Metabolic Pathways: A Case Study of Buspirone

Stable isotopes are invaluable tools for identifying and structurally characterizing drug metabolites.[7] By administering a stable isotope-labeled drug, metabolites can be readily distinguished from endogenous background ions in the mass spectrometer due to their characteristic mass shift.

A study on the metabolism of the anxiolytic drug Buspirone utilized ¹⁵N labeling to facilitate the structural characterization of its metabolites by mass spectrometry.[2] The major metabolic pathways identified were hydroxylation and N-dealkylation.[2]

The diagram below illustrates the primary metabolic pathways of Buspirone.

Advanced Applications: Microdosing and Beyond

The exceptional sensitivity of analytical techniques like Accelerator Mass Spectrometry (AMS) allows for the detection of extremely low concentrations of isotope-labeled compounds. This has given rise to "microdosing" studies, where a sub-pharmacological dose of a ¹⁴C-labeled (or in some cases, ¹³C-labeled) drug is administered to human volunteers to obtain early pharmacokinetic data. This approach provides invaluable insights into a drug's ADME profile in humans long before traditional Phase I trials, helping to de-risk drug development and select the most promising candidates.

Conclusion

The integration of stable isotope labeling into pharmacokinetic analysis represents a significant advancement in drug development. From improving the precision of bioanalytical methods through the use of SIL-IS to drastically reducing the size and cost of clinical trials via co-administration strategies, stable isotopes offer a powerful and versatile toolkit for researchers and scientists. The enhanced safety profile allows for more extensive human studies, including the innovative application of microdosing to gain early human PK data. As analytical technologies continue to advance, the role of stable isotopes in elucidating the complex interplay between drugs and biological systems is set to expand, further accelerating the journey from drug discovery to clinical application.

References

- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the antianxiety drug buspirone in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cache.kzoo.edu [cache.kzoo.edu]

- 6. Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]

- 9. scispace.com [scispace.com]

- 10. Equine metabolism of buspirone studied by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of the antianxiety drug buspirone in human subjects PMID: 2575499 | MCE [medchemexpress.cn]

Methodological & Application

Application Note: High-Throughput Analysis of Zaltoprofen in Human Plasma using Zaltoprofen-13C,d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This application note provides a detailed protocol for the quantitative analysis of Zaltoprofen in human plasma using a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zaltoprofen-13C,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of Zaltoprofen in biological matrices is crucial for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.[1][2][3] This note describes a validated method for the determination of Zaltoprofen in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Zaltoprofen reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

96-well plates and sealing mats

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

Liquid Chromatography Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 30% B to 90% B in 1.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 3.0 min |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are listed in the table below.

| Parameter | Zaltoprofen | This compound (Internal Standard) |

| Precursor Ion (m/z) | 299.3 | 303.3 |

| Product Ion (m/z) | 225.0 | 225.0 |

| Declustering Potential (DP) | 80 V | 80 V |

| Collision Energy (CE) | 25 eV | 25 eV |

| Collision Cell Exit Potential (CXP) | 10 V | 10 V |

Source Gas Temperature: 550 °C; IonSpray Voltage: 5500 V; Curtain Gas: 35 psi; Collision Gas: Medium; Ion Source Gas 1: 55 psi; Ion Source Gas 2: 60 psi.

Standard and Quality Control Sample Preparation

Stock solutions of Zaltoprofen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Zaltoprofen were prepared by serial dilution of the stock solution with 50% methanol in water to obtain concentrations for the calibration curve. The internal standard working solution (50 ng/mL) was prepared by diluting the this compound stock solution in acetonitrile.

Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield concentrations ranging from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for sample preparation.

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

-

Seal the plate and vortex for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Zaltoprofen in human plasma. The use of this compound as an internal standard ensured the reliability of the results by compensating for any variations during sample processing and analysis.

Method Validation

The method was validated according to the FDA and ICH M10 Bioanalytical Method Validation guidelines.[4][5][6] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity: The method was found to be highly selective. No significant interfering peaks were observed at the retention times of Zaltoprofen and the internal standard in blank plasma samples from six different sources.

Linearity and Range: The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL for Zaltoprofen in human plasma. The linear regression analysis of the peak area ratio (Zaltoprofen/Zaltoprofen-13C,d3) versus concentration yielded a correlation coefficient (r²) greater than 0.998.

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels on three different days. The results are summarized in the table below. The accuracy was within 85-115% (90-110% for non-LLOQ), and the precision (%CV) was less than 15%.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |

| Low | 3 | 5.2 | 102.1 | 6.9 | 101.5 |

| Mid | 100 | 4.1 | 98.7 | 5.3 | 99.2 |

| High | 800 | 3.5 | 101.3 | 4.7 | 100.6 |

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery of Zaltoprofen was consistent across the concentration range. The matrix effect was found to be minimal and was effectively compensated for by the use of the stable isotope-labeled internal standard.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.1 |

| Mid | 100 | 94.1 | 101.3 |

| High | 800 | 93.7 | 99.5 |

Stability: Zaltoprofen was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term stability (-80 °C for 30 days).

Conclusion

This application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Zaltoprofen in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the method. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in pharmacokinetic studies and clinical trials.

Visualizations

References

- 1. japsonline.com [japsonline.com]

- 2. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaltoprofen | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Note and Protocol for the Quantification of Zaltoprofen in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

This application note describes a robust and sensitive method for the quantification of zaltoprofen in human plasma. The assay utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Zaltoprofen-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX), particularly showing a preferential inhibition of COX-2.[3] It is prescribed for the treatment of various inflammatory and painful conditions.[4] Accurate determination of zaltoprofen concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations.[1][2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of zaltoprofen in plasma samples.

Detailed Protocol

Materials and Reagents

-

Zaltoprofen (analytical standard)

-

This compound (internal standard)[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of zaltoprofen and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the zaltoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate |

| Column Temp. | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Zaltoprofen | 299.3 | 225.0 | 150 |

| This compound | 303.3 | 229.0 | 150 |

Note: The MRM transition for Zaltoprofen is based on published data[5]. The transition for this compound is predicted based on the addition of one 13C and three deuterium atoms to the parent molecule, with a corresponding mass shift in the product ion.

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 2: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Mid | 100 | < 10 | < 10 | 90 - 110 |

| High | 1600 | < 10 | < 10 | 90 - 110 |

Table 4: Recovery and Matrix Effect